2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol
Description
2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol (CAS: 819802-28-3) is a piperazine derivative featuring a 2-fluorobenzyl group at the piperazine nitrogen and an ethanol moiety at the adjacent position. This compound is structurally characterized by a six-membered piperazine ring, a fluorinated aromatic substituent, and a hydroxyl-containing side chain. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The 2-fluorobenzyl group enhances lipophilicity and metabolic stability, while the ethanol substituent may contribute to hydrogen bonding, influencing receptor interactions .
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-4-2-1-3-11(13)10-16-7-6-15-9-12(16)5-8-17/h1-4,12,15,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVYERXWXRSNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol typically involves the reaction of 2-fluorobenzyl chloride with piperazine, followed by the introduction of the ethanol group. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[1-(2-Fluorobenzyl)-2-piperazinyl]acetaldehyde or 2-[1-(2-Fluorobenzyl)-2-piperazinyl]acetic acid.
Reduction: Formation of this compound derivatives with different functional groups.
Substitution: Formation of substituted benzyl derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The presence of the fluorobenzyl group and the piperazine ring can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Piperazine Ring
a) 1-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione (IIId)
- Molecular Formula : C22H20FN3O3
- Key Features : Incorporates an acetylindoline-2,3-dione moiety linked to the piperazine ring.
- Activity : Demonstrates potent acetylcholinesterase (AChE) inhibition (IC50 < 1 µM), outperforming donepezil in preclinical studies. The 2-fluorobenzyl group is critical for binding affinity to AChE .
- Differentiator: The acetylindoline-2,3-dione scaffold introduces additional hydrogen-bonding interactions compared to the ethanol group in the parent compound.
b) 1-(2-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE
- Molecular Formula : C19H19FN4O3
- Key Features: Replaces the ethanol group with a 2-fluorobenzoyl ketone and a 4-nitrobenzyl substituent.
- Activity : Likely explored for antimicrobial or CNS applications due to the nitro group’s electron-withdrawing effects.
Modifications to the Aromatic Substituent
a) 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol
- Molecular Formula : C14H20ClFN2O
- Key Features : Substitutes 2-fluorobenzyl with a 2-chloro-6-fluorophenyl ethyl chain.
- Differentiator : The ethyl spacer between the aromatic ring and piperazine may improve conformational flexibility .
b) 3,4-CFP (1-(3-Chloro-4-fluorophenyl)piperazine)
- Molecular Formula : C10H11ClF2N2
- Key Features : Simplifies the structure to a single chloro-fluorophenyl-piperazine.
- Activity: Known as a psychoactive substance, acting as a serotonin receptor agonist.
- Differentiator: Lacks the ethanol group, reducing polarity and increasing blood-brain barrier permeability .
Alterations to the Hydroxyl-Containing Side Chain
a) 2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]-1-ethanol
- Molecular Formula : C15H24N2O3
- Key Features : Replaces 2-fluorobenzyl with 3,5-dimethoxybenzyl.
- Differentiator : Increased hydrophilicity due to methoxy groups may reduce CNS penetration compared to the fluorinated analog .
b) 1-(2-Furanylmethyl)-2-piperazineethanol
Comparative Data Table
Research Findings and Implications
- Fluorine’s Role : The 2-fluorobenzyl group in the parent compound and IIId enhances binding to AChE via hydrophobic and electrostatic interactions .
- Side Chain Impact: Ethanol substituents improve solubility but may reduce membrane permeability compared to non-polar groups (e.g., in 3,4-CFP) .
- Structural Complexity : Compounds like IIId with fused heterocycles exhibit superior bioactivity but face synthetic challenges compared to simpler analogs .
Biological Activity
2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16FN3O, with a molecular weight of approximately 233.28 g/mol. The compound features a piperazine ring substituted with a 2-fluorobenzyl group and an ethanol moiety, which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of the dopamine transporter (DAT) and the serotonin transporter (SERT), influencing neurotransmitter levels in the brain.
Table 1: Interaction with Neurotransmitter Systems
| Target | Mechanism of Action | Reference |
|---|---|---|
| Dopamine | Inhibition of DAT, increasing dopamine levels | |
| Serotonin | Modulation of SERT, affecting serotonin reuptake | |
| Chlamydia | Antichlamydial activity observed in vitro |
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are hypothesized to arise from enhanced dopaminergic and serotonergic neurotransmission.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties, particularly against certain bacterial strains. For instance, it has been tested for activity against Chlamydia trachomatis, demonstrating selective inhibition at specific concentrations.
Case Studies
- Dopamine Transporter Binding : A study evaluated various piperazine derivatives for their binding affinity to DAT and SERT. The findings revealed that this compound exhibited significant binding affinity, suggesting its potential as a therapeutic agent for conditions related to dopamine dysregulation .
- Antichlamydial Activity : In vitro assays showed that this compound could effectively reduce Chlamydia inclusion bodies in infected cells without exhibiting cytotoxic effects on host cells. This suggests a promising avenue for developing new treatments for chlamydial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
